7-Methylnaphthalene-1-carboxylic acid
Overview
Description
7-Methylnaphthalene-1-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₀O₂. It is a derivative of naphthalene, characterized by a carboxylic acid group at the first position and a methyl group at the seventh position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Scientific Research Applications
7-Methylnaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Safety and Hazards
The safety data sheet for 7-Methylnaphthalene-1-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed or in contact with skin . It is advised to handle this compound with appropriate personal protective equipment and to avoid release to the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methylnaphthalene-1-carboxylic acid can be synthesized through several methods:
Oxidation of 7-Methylnaphthalene: One common method involves the oxidation of 7-methylnaphthalene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Grignard Reaction: Another method involves the carboxylation of a Grignard reagent derived from 7-bromomethylnaphthalene.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using environmentally friendly oxidants and catalysts to ensure high efficiency and minimal environmental impact .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed:
Oxidation: Naphthalene-1,7-dicarboxylic acid
Reduction: 7-Methylnaphthalene-1-methanol
Substitution: Functionalized naphthalene derivatives
Mechanism of Action
The mechanism of action of 7-methylnaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Oxidation Reactions: The compound can act as a substrate for oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.
Reduction Reactions: It can be reduced to form alcohols, which can further participate in various biochemical pathways.
Substitution Reactions:
Comparison with Similar Compounds
Naphthalene-1-carboxylic acid: Lacks the methyl group at the seventh position, resulting in different chemical and physical properties.
2-Methylnaphthalene-1-carboxylic acid: The methyl group is at the second position, leading to variations in reactivity and applications.
Uniqueness: Its distinct structure allows for targeted modifications and functionalizations, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
7-methylnaphthalene-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-5-6-9-3-2-4-10(12(13)14)11(9)7-8/h2-7H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVOBWUGAKILQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C(=O)O)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546243 | |
Record name | 7-Methylnaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35387-22-5 | |
Record name | 7-Methyl-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35387-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methylnaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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